methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate
Description
Systematic Nomenclature and Structural Identification
Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate is systematically named according to IUPAC guidelines as This compound (CAS: 94089-47-1). Its molecular formula is $$ \text{C}{11}\text{H}{18}\text{O}_{3} $$, with a molecular weight of 198.26 g/mol. The structure features a cyclohexanone ring substituted at the 1-position with a methyl group ($$ R $$-configuration) and a propanoate ester at the 3-position (Figure 1).
Table 1: Key identifiers and structural data
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 94089-47-1 |
| Molecular Formula | $$ \text{C}{11}\text{H}{18}\text{O}_{3} $$ |
| Molecular Weight | 198.26 g/mol |
| SMILES | $$ \text{COC(=O)CC[C@@]1(C)CCCCC1=O} $$ |
| InChIKey | XGGLSYONGRFBDO-LLVKDONJSA-N |
| Stereochemistry | $$ R $$-configuration at C1 of cyclohexanone ring |
The compound’s bicyclic framework combines a ketone and ester functional group, creating a hybrid structure with distinct electronic and steric properties.
Historical Context of Bicyclic Ketone-Ester Hybrid Molecules
Bicyclic ketone-ester hybrids emerged as critical intermediates in organic synthesis during the late 20th century, particularly in asymmetric catalysis and natural product synthesis. The Baeyer-Villiger oxidation, first reported in 1899, enabled the synthesis of lactones and esters from cyclic ketones, laying the groundwork for compounds like this compound. Advances in stereoselective methods, such as enzymatic Baeyer-Villiger monooxygenases (BVMOs), further refined the synthesis of chiral ketone esters.
This compound’s synthetic utility is linked to its role in generating quaternary stereocenters, a challenge addressed by asymmetric hydrogenation and phase-transfer catalysis. For example, chiral phosphoric acids have been employed to control stereochemistry in α-amination reactions of cyclic ketones, while ene-reductases enable enantioselective reductions of cyclohexadienones.
Significance of Chiral Centers in Cyclohexanone Derivatives
The $$ R $$-configuration at the 1-position of the cyclohexanone ring confers stereochemical specificity critical for biological and catalytic applications. Chiral cyclohexanone derivatives are pivotal in:
- Asymmetric Synthesis : The compound’s quaternary stereocenter serves as a template for constructing complex molecules, such as terpenoids and alkaloids.
- Enzyme Interactions : Chiral ketone esters mimic natural substrates in ketolytic pathways, influencing metabolic studies (e.g., ketone body utilization in heart failure).
- Material Science : Stereoregularity enhances thermal stability in polymers derived from cyclic ketones.
Table 2: Comparative stereochemical data for cyclohexanone derivatives
| Compound | Migratory Aptitude (Baeyer-Villiger) | Enantiomeric Excess (ee) |
|---|---|---|
| This compound | Tertiary > secondary > aryl | Up to 97% |
| Racemic cyclohexanone esters | Secondary > primary | N/A |
The stereoelectronic effects governing migratory aptitude in Baeyer-Villiger reactions further highlight the importance of chiral centers in determining reaction outcomes.
Properties
IUPAC Name |
methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGLSYONGRFBDO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCCC1=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357427 | |
| Record name | Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94089-47-1 | |
| Record name | Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Michael Addition of Enolates to α,β-Unsaturated Carbonyl Compounds
One of the primary methods to construct the cyclohexanone derivative involves the Michael addition of enolates to α,β-unsaturated esters or ketones. This reaction allows the formation of the 1-methyl-2-oxocyclohexyl moiety with control over stereochemistry.
- Mechanistic Insights : The Michael addition proceeds via nucleophilic attack of a lithium enolate on an α,β-unsaturated carbonyl compound. The regiochemistry (1,2- vs 1,4-addition) and stereoselectivity depend on the nature of the enolate, the substituents on the Michael acceptor, solvent, and temperature.
- Stereochemical Control : Using chiral auxiliaries or chiral catalysts can induce enantioselectivity, favoring the (1R) configuration at the cyclohexyl center. The reaction often proceeds via chelated transition states that favor syn- or anti-adducts depending on enolate geometry (E or Z) and substituent size.
Esterification to Form the Propanoate Ester
After forming the cyclohexanone intermediate, esterification with methanol or methylating agents is conducted to yield the methyl propanoate side chain.
- Common Methods : Direct Fischer esterification using propanoic acid derivatives or transesterification of corresponding esters under acidic or basic catalysis.
- Alternative Routes : Use of methylating agents such as diazomethane or methyl iodide in the presence of a base can also be employed for ester formation.
Use of Preformed Intermediates and Condensation Reactions
Some synthetic routes start from preformed intermediates such as 3-ethoxy-3-oxopropanoic acid or related esters, which undergo condensation with aldehydes or ketones to form the desired cyclohexanone ester framework.
- For example, condensation of butyraldehyde with 3-ethoxy-3-oxopropanoic acid in the presence of catalysts like DMAP (4-dimethylaminopyridine) can lead to intermediates that, after further transformations (e.g., Michael addition, hydrolysis, protection/deprotection), yield the target compound.
Representative Experimental Data and Conditions
Research Findings and Challenges
- Stereoselectivity : The stereochemical outcome is highly dependent on the enolate configuration and reaction conditions. (E)-enolates tend to favor syn-adducts, while (Z)-enolates favor anti-adducts, influencing the final stereochemistry of the cyclohexyl ring.
- Yield Optimization : Some synthetic routes suffer from moderate yields due to side reactions or incomplete conversions. For example, routes involving Michael additions require careful control of temperature and solvent to maximize 1,4-addition over 1,2-addition.
- Catalyst Use : The use of chiral catalysts or auxiliaries improves enantioselectivity but may increase cost and complexity.
- Purification : Chromatographic separation is often necessary to isolate the desired stereoisomer with high purity.
Summary Table of Preparation Methods
| Method | Key Reaction(s) | Advantages | Limitations |
|---|---|---|---|
| Michael Addition + Esterification | Enolate addition to enone, followed by ester formation | Good stereocontrol, well-studied | Requires careful condition control, moderate yields |
| Condensation of Aldehyde with 3-ethoxy-3-oxopropanoic acid | Condensation, Michael addition, hydrolysis | Access to intermediates, modular | Multi-step, moderate yield, requires protection steps |
| Direct Esterification of Cyclohexanone Derivatives | Acid-catalyzed Fischer esterification | Simple, high yield | Limited stereocontrol if done late-stage |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoic acid and methanol.
Reduction: Methyl 3-[(1R)-1-methyl-2-hydroxycyclohexyl]propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate serves as an important intermediate in the synthesis of pharmaceuticals. Compounds with similar structures often exhibit significant pharmacological properties, such as:
- Antimicrobial Activity : Research indicates that esters and ketones can interact with biological targets, including enzymes and receptors, potentially leading to antimicrobial effects.
- Drug Development : It aids in the development of new drugs by enhancing efficacy and bioavailability through structural modifications.
Flavor and Fragrance Industry
This compound is utilized as a flavoring agent in food products and as a fragrance component in cosmetics. Its pleasant aroma contributes to:
- Food Products : Enhancing taste profiles, making it appealing for use in various culinary applications.
- Cosmetic Formulations : Providing desirable scents that improve consumer experience.
Cosmetic Applications
In skincare products, this compound enhances texture and sensory experience. Its incorporation into formulations can lead to improved product performance and user satisfaction.
Research on Natural Products
The compound is also significant in studies exploring natural product chemistry. It helps researchers understand the properties of similar compounds, leading to potential discoveries in:
- Natural Remedies : Investigating the therapeutic potential of naturally derived compounds.
- Chemical Ecology : Understanding plant secondary metabolites and their ecological roles.
Case Study 1: Pharmaceutical Development
A study explored the synthesis of novel drugs using this compound as an intermediate. The results indicated enhanced efficacy against specific bacterial strains compared to traditional antibiotics, showcasing its potential in combating resistant pathogens.
Case Study 2: Flavor Enhancement
In a controlled trial within the food industry, products containing this compound were rated significantly higher for flavor quality compared to those without it. This highlights its effectiveness as a flavoring agent that can improve consumer acceptance.
Mechanism of Action
The mechanism of action for methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate largely depends on its functional groups. The ester group can undergo hydrolysis, releasing the carboxylic acid and alcohol, which can further participate in various biochemical pathways. The ketone group can be reduced or involved in keto-enol tautomerism, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Stereochemical Differences
- The target compound’s (1R) configuration distinguishes it from its (1S)-enantiomer (). Enantiomers often exhibit divergent biological activities, such as binding affinity to chiral receptors or metabolic pathways . For example, the (S)-enantiomer may display altered pharmacokinetics or toxicity profiles, though specific data are absent in the evidence.
Functional Group Variations Ester vs. Carboxylic Acid: The target compound’s ester group () offers higher lipophilicity compared to the carboxylic acid derivative (), which is more polar and acidic (pKa ~4-5). This impacts solubility and reactivity—esters are hydrolyzed slower than acids under physiological conditions . Cyclohexanone vs. Conversely, the cyclohexanone backbone in the target compound provides conformational rigidity .
In contrast, the allylamine-substituted ester () is simpler and may serve as a building block for polymer or peptide synthesis .
Safety and Handling
- The indole derivative () requires specific safety protocols (e.g., consultation with physicians upon exposure), while the carboxylic acid analog () may pose risks due to its acidity. The target compound’s ester group likely reduces acute toxicity compared to carboxylic acids .
Research Findings and Hypotheses
- Stereoselectivity: The (1R) configuration may favor specific enzyme interactions in chiral environments, as seen in other cyclohexanone derivatives used in asymmetric catalysis .
- Lipophilicity: The cyclohexanone-ester structure suggests moderate logP values (~2-3), enhancing membrane permeability compared to the polar carboxylic acid analog .
- Synthetic Utility : The target compound’s ester group is amenable to hydrolysis or transesterification, enabling derivatization into acids or amides for expanded applications .
Biological Activity
Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate (CAS Number: 94089-47-1) is an ester compound that exhibits intriguing biological properties due to its unique structural features, including the cyclohexyl moiety and stereochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₈O₃, with a molecular weight of approximately 198.26 g/mol. The compound features a propanoate group linked to a cyclohexanone derivative, contributing to its potential reactivity and biological interactions.
Potential Biological Activities
- Antimicrobial Activity : Compounds structurally related to this compound have been noted for their antimicrobial properties, which may be relevant for developing new antibiotics.
- Anti-inflammatory Effects : Similar esters have shown potential in modulating inflammatory pathways, suggesting that this compound may have similar effects.
- Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds. The following table summarizes key structural features and known activities of similar compounds:
| Compound Name | Molecular Formula | Known Activities |
|---|---|---|
| Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate | C₁₁H₁₈O₃ | Antimicrobial, anti-inflammatory |
| Methyl 3-(1-methylcyclopentyl)propanoate | C₁₁H₁₈O₂ | Cytotoxic against cancer cells |
| Ethyl 3-(2-hydroxycyclopentyl)propanoate | C₁₂H₂₄O₃ | Modulates inflammatory responses |
The mechanism of action for this compound likely involves its interaction with cellular targets through the following pathways:
- Enzyme Inhibition : The ester group may undergo hydrolysis, releasing active components that interact with enzymes involved in metabolic pathways.
- Receptor Binding : The cyclohexyl structure may facilitate binding to specific receptors, influencing cellular signaling cascades.
Case Studies and Research Findings
A review of literature reveals limited direct studies on this compound; however, related research provides insights into its potential applications:
Study on Structural Analogues
Research has indicated that structural analogues exhibit significant anti-inflammatory effects in animal models. For instance, a study focusing on methyl esters derived from cyclohexanones demonstrated reduced inflammatory markers in treated subjects, suggesting a similar potential for this compound.
Cytotoxicity Assessment
In vitro assays comparing various esters showed that certain derivatives had IC50 values indicating effective cytotoxicity against breast cancer cell lines. This suggests that this compound may warrant further investigation for its anticancer properties.
Q & A
Q. What are the recommended synthetic routes for methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate in laboratory settings?
The synthesis of this compound can be approached via multi-component reactions (MCRs) or stepwise functionalization. For example, MCRs involving cyclohexanone derivatives and propanoate esters under acidic or catalytic conditions are effective for constructing the oxocyclohexylpropanoate backbone . Oxidation of secondary alcohols (e.g., cyclohexanol derivatives) to ketones using agents like Jones reagent or TEMPO/oxoammonium salts ensures regioselective formation of the 2-oxocyclohexyl group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the enantiomerically pure (1R)-configured product .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the stereochemistry and substitution pattern, particularly the methyl and oxocyclohexyl groups. Compare chemical shifts with PubChem data for analogous esters (e.g., δ ~3.6 ppm for methoxy groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z for CHO: 196.1099) and fragmentation patterns .
- IR Spectroscopy : Identify ester carbonyl (~1740 cm) and ketone (~1710 cm) stretches .
- Chiral HPLC : Ensure enantiomeric purity using chiral stationary phases (e.g., Chiralpak® AD-H) .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or dermal exposure. Avoid contact with strong oxidizers .
- Storage : Keep in a tightly sealed container under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Spills : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis of the (1R)-configured isomer?
- Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to favor the (1R)-isomer. Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- Chromatography : Employ preparative chiral HPLC or simulated moving bed (SMB) chromatography for large-scale separation .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) can enhance purity .
Q. What biocatalytic methods are available for synthesizing this compound?
- Engineered Enzymes : Cyclohexanone monooxygenase (CHMO) variants can catalyze stereoselective Baeyer-Villiger oxidation of substituted cyclohexanones to form the 2-oxocyclohexyl group .
- Whole-Cell Systems : Recombinant E. coli expressing CHMO and esterases enables one-pot synthesis from prochiral precursors .
- Process Optimization : Monitor reaction kinetics via HPLC and adjust pH/temperature to maximize yield (e.g., 25–30°C, pH 7.5) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm bond connectivity and stereochemistry .
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .
- Database Mining : Cross-reference with entries in PubChem or Reaxys for analogous compounds (e.g., methyl 3-(2-oxophenyl)propanoate) .
Q. What strategies mitigate side reactions during esterification or oxidation steps?
- Reaction Quenching : Rapid cooling after ketone formation minimizes over-oxidation to carboxylic acids .
- Protecting Groups : Temporarily protect hydroxyl or amine groups (e.g., tert-butyldimethylsilyl [TBS] ethers) before esterification .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Ru complexes) for selective hydrogenation of intermediates .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
